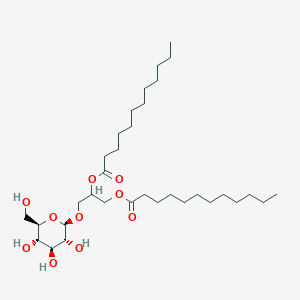

1,2-Di-O-dodecyl-3-O-(glucopyranosyl)glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

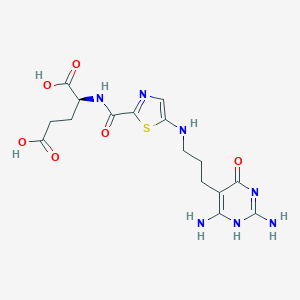

1,2-Di-O-dodecyl-3-O-(glucopyranosyl)glycerol, also known as Dodecyl Maltoside (DDM), is a non-ionic detergent widely used in biochemical research for solubilizing and stabilizing membrane proteins. DDM is a glycosylated lipid that is synthesized through a multi-step process and is commonly used in membrane protein research due to its mildness, low toxicity, and high solubilization power.

Mechanism of Action

DDM works by interacting with the hydrophobic regions of membrane proteins, disrupting the lipid-lipid and lipid-protein interactions that hold the membrane protein in its native state. This leads to the solubilization of the membrane protein, which can then be purified and studied in solution.

Biochemical and Physiological Effects

DDM has been shown to have minimal effects on the structure and function of membrane proteins. It does not denature or unfold the protein, and it preserves the native conformation and activity of the protein. DDM has also been shown to have minimal effects on the lipid bilayer, and it does not disrupt the membrane structure or integrity.

Advantages and Limitations for Lab Experiments

The advantages of using DDM in lab experiments include its mildness, low toxicity, and high solubilization power. DDM is also easy to use and readily available. The limitations of DDM include its cost and the fact that it may not be suitable for all types of membrane proteins. Some membrane proteins may require different detergents or lipid environments for solubilization and stabilization.

Future Directions

For the use of DDM in research include the development of new methods for the solubilization and stabilization of membrane proteins, as well as the study of membrane protein complexes and their interactions with other proteins and ligands. Additionally, the use of DDM in the development of new drugs and therapies may also be explored.

Synthesis Methods

The synthesis of DDM involves the reaction of dodecyl alcohol with maltose in the presence of an acid catalyst. The reaction leads to the formation of mono- and di-dodecyl maltosides, which are then separated and purified. The final product, DDM, is obtained through the selective removal of the monododecyl maltoside.

Scientific Research Applications

DDM is a versatile detergent that has found widespread use in the study of membrane proteins. It is commonly used for the purification and solubilization of membrane proteins, as well as for the stabilization of membrane protein complexes. DDM is also used for the reconstitution of membrane proteins into artificial lipid bilayers, which allows for the study of their functional properties.

properties

CAS RN |

147514-22-5 |

|---|---|

Molecular Formula |

C33H62O10 |

Molecular Weight |

618.8 g/mol |

IUPAC Name |

[2-dodecanoyloxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dodecanoate |

InChI |

InChI=1S/C33H62O10/c1-3-5-7-9-11-13-15-17-19-21-28(35)40-24-26(25-41-33-32(39)31(38)30(37)27(23-34)43-33)42-29(36)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39H,3-25H2,1-2H3/t26?,27-,30-,31+,32-,33-/m1/s1 |

InChI Key |

BIOJTMVLNXQLNJ-BBEDEGKMSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |

SMILES |

CCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCC |

synonyms |

1,2-di-O-dodecyl-3-O-(beta-D-glucopyranosyl)glycerol 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol, (beta-D-gluco-1(R))-isomer 1,2-di-O-dodecyl-3-O-(glucopyranosyl)glycerol, (beta-D-gluco-1(S))-isomer DDGlcG didodecyl-beta-D-glucopyranosyl glycerol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)